

BIIB028 & Metabolite Pharmacokinetic Data

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Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

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Parameter	BIIB028 (CF3647, Prodrug)	CF2772 (Active Metabolite)
Plasma Half-Life	0.5 hours [1]	2.1 hours [1]
Dosing	Intravenous, twice weekly in 21-day cycles [1]	-
Metabolic Pathway	In vivo dephosphorylation to CF2772 [1]	-
Key Finding	Negligible difference in concentration-time curves between Day 1 and Day 18, indicating no accumulation [1]	-

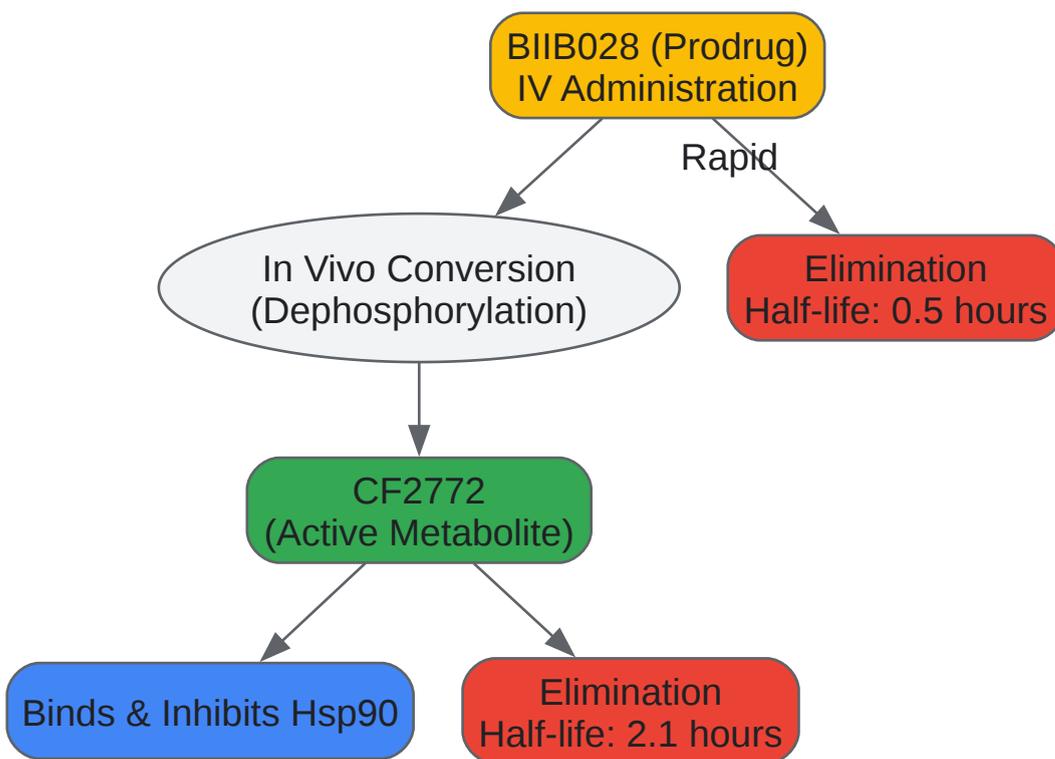
Experimental Protocol from the Phase I Study

The pharmacokinetic data was generated through a phase I dose-finding study with the following methodology [1]:

- **Trial Design:** Standard 3+3 dose escalation design in patients with advanced solid tumors.
- **BIIB028 Administration:** Administered intravenously over 30 minutes (later extended to 1 hour at higher doses for better tolerance) at doses ranging from 6 to 192 mg/m² [1].
- **Blood Sampling for PK:**

- **For 30-minute infusion (Cohorts 1–6):** Blood samples were collected pre-dose, and at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours after the start of the infusion on Days 1 and 18 [1].
- **For 1-hour infusion (Cohort 7):** Blood samples were taken pre-dose, and at 0.083, 0.25, 0.5, 1.0, 1.25, 1.5, 2, 3, 5, and 9 hours after the start of the infusion [1].
- **Bioanalysis:** Plasma concentrations of the prodrug BIIB028 (CF3647) and its active metabolite CF2772 were quantified using mass spectrometry [1].
- **PK Analysis:** The pharmacokinetics of both analytes were evaluated by **non-compartmental analysis (NCA)** using WinNonlin Phoenix version 6.1 software [1].

The diagram below illustrates the metabolic pathway and pharmacokinetic behavior of BIIB028.



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BIIB028 metabolic activation and elimination pathway.

Mechanism and Clinical Context

- **Mechanism of Action:** BIIB028 is a prodrug designed to be converted in the body to its active form, **CF2772**. This active metabolite inhibits Heat Shock Protein 90 (Hsp90) by binding to its N-terminal

ATP-binding pocket, disrupting the chaperone function and leading to the degradation of oncogenic client proteins critical for cancer cell survival [1].

- **Pharmacodynamic Evidence:** The study confirmed target engagement by demonstrating a dose-dependent increase in Hsp70 in peripheral blood mononuclear cells and a decrease in circulating HER2-extracellular domain at dose levels ≥ 48 mg/m², consistent with Hsp90 inhibition [1].
- **Safety and Tolerability:** The maximum tolerated dose (MTD) was established at 144 mg/m². The most common drug-related toxicities were grade 1-2 fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams [1].

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References

1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]

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